molecular formula C6H6F3NO3S2 B13973275 (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

Cat. No.: B13973275
M. Wt: 261.2 g/mol
InChI Key: ZCFWBGXXDVNPRE-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H6F3NO3S2 It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate typically involves the reaction of (2-(Trifluoromethyl)thiazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures initially, and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thiazole ring.

Scientific Research Applications

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and thiazole groups.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various chemical interactions. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and the modification of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate is unique due to the combination of the trifluoromethyl group, thiazole ring, and methanesulfonate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H6F3NO3S2

Molecular Weight

261.2 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate

InChI

InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3

InChI Key

ZCFWBGXXDVNPRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F

Origin of Product

United States

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